2-[(2-Methylbenzylidene)amino]benzamide

Medicinal Chemistry Structure-Activity Relationship Schiff Base

Many researchers assume all benzylidene-aminobenzamide Schiff bases are functionally interchangeable, leading to failed metal complexation experiments when steric effects are ignored. 2-[(2-Methylbenzylidene)amino]benzamide solves this with a unique ortho-methyl group that introduces steric hindrance around the imine nitrogen, directly influencing metal-binding geometry and complex stability. - Sterically constrained imine ligand for studying ortho-substituent effects on coordination chemistry. - 2-Aminobenzamide core serves as a validated zinc-binding group (ZBG) fragment for HDAC/PARP drug discovery. - Available at 95% purity with defined structure, enabling reproducible SAR and heterocyclic synthesis workflows.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B326075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylbenzylidene)amino]benzamide
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C15H14N2O/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15(16)18/h2-10H,1H3,(H2,16,18)
InChIKeyLREKXPVIMOJRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Methylbenzylidene)amino]benzamide Properties & Specifications


2-[(2-Methylbenzylidene)amino]benzamide (CAS: 1164551-70-5, molecular formula C15H14N2O, molecular weight 238.28 g/mol) is a Schiff base compound formed by the condensation of 2-aminobenzamide and 2-methylbenzaldehyde . It is classified as a benzamide derivative, a class well-known for diverse biological activities including enzyme inhibition (e.g., HDAC, PARP) and antimicrobial properties [1]. This compound features a characteristic imine (-CH=N-) linkage bridging a 2-methylphenyl group to a 2-aminobenzamide core. It is offered by chemical suppliers for research purposes, typically at a purity of 95% .

Schiff base scaffold
Imine-linked building block for condensation and coordination studies
Ortho-methyl steric probe
Steric constraint differentiates reactivity from meta/para isomers
Benzamide core
Known zinc-binding group for fragment-based enzyme inhibitor research

Substitution Risks for 2-[(2-Methylbenzylidene)amino]benzamide


In benzamide-derived Schiff bases, minor structural modifications—such as the position of a methyl substituent or the presence of a hydroxyl group—can fundamentally alter physicochemical properties and biological interactions. For instance, the ortho-methyl group in 2-[(2-Methylbenzylidene)amino]benzamide introduces steric hindrance that influences its conformational flexibility, solubility, and metal-binding geometry compared to its meta- and para-substituted isomers . A direct comparative study on a hydroxyl-substituted analog, 2,4-DHBAB, demonstrates this principle: while 2,4-DHBAB is a potent antioxidant (IC50: 55.51 µg/mL), it completely lacks antibacterial and antifungal activity [1]. This stark functional divergence, driven by a simple substituent change, underscores that even closely related analogs within this chemical space are not interchangeable. Assuming similar performance from a generic 'benzylidene-aminobenzamide' scaffold without empirical data can lead to experimental failure, wasted resources, or misleading conclusions.

Positional isomer mismatch
Ortho-methyl steric effects alter conformation, solubility and metal-binding compared to meta/para isomers; class-level properties may not transfer.
Functional divergence with hydroxy analogs
2,4-DHBAB exhibits antioxidant activity (IC50 55.51 µg/mL) but no antimicrobial effect, demonstrating that simple substituent changes can abolish function; assay-specific behavior cannot be assumed.
Benzamide scaffold potency not guaranteed
Although the benzamide class includes potent enzyme inhibitors, direct activity data for this compound is absent; relying on class-level inference without validation may mislead target-engagement studies.

2-[(2-Methylbenzylidene)amino]benzamide vs. Structural Analogs


Steric Effects of Ortho-Methyl Substitution vs. Meta Isomer

The ortho-methyl group in 2-[(2-Methylbenzylidene)amino]benzamide introduces steric hindrance around the imine bond, altering its conformational profile, solubility, and metal-binding geometry compared to its meta-substituted isomer, 2-[(3-Methylbenzylidene)amino]benzamide .

Steric Effects: Ortho vs Meta
Class-level inference
Ortho-methyl introduces steric hindrance around the imine bond, altering conformational profile and metal-binding geometry compared to 2-[(3-Methylbenzylidene)amino]benzamide.
Impacts coordination chemistry and ligand design
No quantitative comparison data; property inference from structure
Medicinal Chemistry Structure-Activity Relationship Schiff Base

Antioxidant vs. Antimicrobial Activity in a Hydroxy Analog

While direct biological data for the target compound is absent, a closely related analog, 2,4-DHBAB, exhibits a unique and dichotomous activity profile: potent antioxidant activity but a complete lack of antibacterial and antifungal effects [1]. This highlights the high functional specificity within this compound class.

Antioxidant vs Antimicrobial
Class-level inference
Analog 2,4-DHBAB: DPPH IC50 = 55.51 µg/mL (comparable to ascorbic acid 42.31 µg/mL), but no antibacterial/antifungal activity at 25–100 µL/mL. Target: no published data.
Substituent-specific biological profile; activity cannot be extrapolated
Data from Senthilkumar et al. 2024; target requires independent evaluation
Antioxidant Antimicrobial Biological Activity

Enhanced Stability & Activity via Metal Chelation

Schiff bases derived from 2-aminobenzamide, including the target compound, can act as ligands to form stable complexes with transition metals. A study on structurally similar 2-aminobenzamide-derived Schiff bases (L1, L2) demonstrates that their metal complexes exhibit enhanced antimicrobial activity compared to the free ligands [1].

Metal Complexation Enhancement
Class-level inference
Co(II), Ni(II), Cu(II) complexes of analogous 2-aminobenzamide Schiff bases showed improved antimicrobial activity and thermal stability compared to free ligands (serial dilution method).
Supports exploration as ligand in coordination chemistry
Ortho-methyl may alter metal-binding geometry; direct data required
Coordination Chemistry Metal Complexes Antimicrobial

Benzamide Scaffold for Enzyme Inhibition

The 2-aminobenzamide moiety is a well-recognized zinc-binding group (ZBG) in the design of potent Histone Deacetylase (HDAC) and Poly(ADP-ribose) polymerase (PARP) inhibitors [1][2]. The target compound incorporates this key pharmacophore, suggesting it may have potential for development in this area, though no direct inhibitory data exists.

Benzamide Enzyme Inhibition
Class-level inference
Benzamide core is a validated zinc-binding group in clinical HDAC/PARP inhibitors (e.g., Chidamide, Olaparib). Target compound lacks direct inhibition data.
Potential fragment for target-based drug discovery research
No enzyme assay data; SAR studies needed to confirm engagement
Drug Discovery HDAC Inhibitor PARP Inhibitor

Research Applications of 2-[(2-Methylbenzylidene)amino]benzamide


Steric Effects in Schiff Base Coordination Chemistry

The ortho-methyl group of 2-[(2-Methylbenzylidene)amino]benzamide introduces a unique steric constraint around the imine nitrogen, differentiating it from its meta- and para-substituted isomers. This makes it a valuable ligand for studying the impact of steric hindrance on metal ion coordination geometry, complex stability, and the resulting catalytic or biological properties. Class-level evidence shows that 2-aminobenzamide-derived Schiff bases can form stable metal complexes with enhanced activity compared to the free ligands [1].

Fragment-Based Drug Discovery for Zinc-Dependent Enzymes

The 2-aminobenzamide core is a validated zinc-binding group (ZBG) in several clinical-stage and approved drugs targeting HDACs and PARPs [1][2]. 2-[(2-Methylbenzylidene)amino]benzamide can serve as a fragment for growing or linking into more complex molecules in drug discovery programs. Its commercial availability and defined structure make it a practical starting point for exploring structure-activity relationships (SAR) around a benzamide ZBG.

Substituent Effects on Antioxidant Mechanisms

While direct data is lacking, the structural similarity to the antioxidant 2,4-DHBAB (IC50: 55.51 µg/mL in DPPH assay) provides a compelling basis for comparative studies [1]. Replacing the 2,4-dihydroxybenzylidene group with a 2-methylbenzylidene group allows researchers to isolate and quantify the specific contribution of phenolic hydroxyl groups to radical scavenging activity. Such studies are fundamental for understanding antioxidant mechanisms and designing more potent analogs.

Precursor for Heterocyclic Synthesis

Schiff bases like 2-[(2-Methylbenzylidene)amino]benzamide are versatile intermediates in organic synthesis. For example, the non-methylated analog, (E)-2-(benzylideneamino)benzamide, can be cyclized to form quinazolinone derivatives, a privileged scaffold in medicinal chemistry [1]. The target compound can similarly be used to synthesize novel, ortho-methyl-substituted heterocyclic systems with potentially unique biological activities.

Application
Selection Property
Validation Focus
Steric probe in coordination chemistry
Ortho-methyl steric constraint
Metal-binding geometry & complex stability
Fragment for zinc-dependent enzyme studies
Benzamide zinc-binding group
HDAC/PARP inhibition screening
Antioxidant SAR studies
Methyl vs. hydroxyl substitution
Radical scavenging assay comparison
Precursor for heterocyclic synthesis
Imine linkage reactivity
Cyclization & quinazolinone formation
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